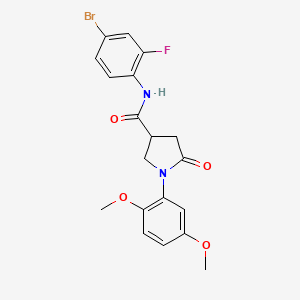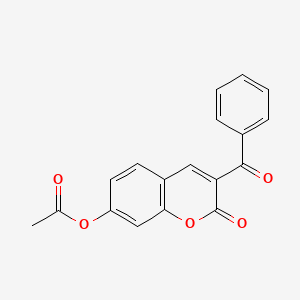![molecular formula C26H15FO6 B11159676 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11159676.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a complex organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties and a 4-fluorophenyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multiple steps. One common route includes the following steps:
Preparation of 4-fluorophenyl acetic acid: This is achieved by the reaction of 4-fluorobenzyl chloride with sodium cyanide, followed by hydrolysis.
Formation of 4-fluorophenyl-2-oxoethyl ester: The acetic acid derivative is then esterified using ethanol and sulfuric acid.
Coupling with chromen-2-one derivatives: The ester is reacted with 7-hydroxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits enzyme activity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: can be compared with other coumarin derivatives such as:
- 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates .
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
These compounds share similar structural features but differ in their biological activities and applications. The presence of the 4-fluorophenyl group in This compound imparts unique properties, making it a valuable compound for research.
Properties
Molecular Formula |
C26H15FO6 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H15FO6/c27-17-7-5-15(6-8-17)22(28)14-31-18-9-10-19-20(13-25(29)32-24(19)12-18)21-11-16-3-1-2-4-23(16)33-26(21)30/h1-13H,14H2 |
InChI Key |
TUOHYBOTAWMJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11159593.png)
![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11159610.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159613.png)

![1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11159619.png)
![6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11159624.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one](/img/structure/B11159639.png)


![9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159662.png)
![7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11159664.png)
![4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159672.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11159677.png)
